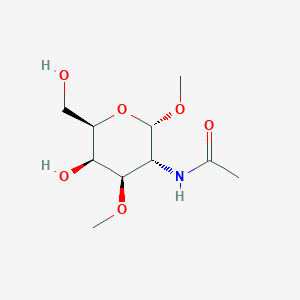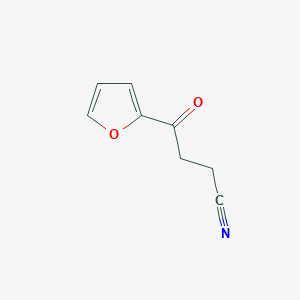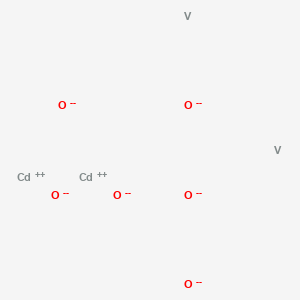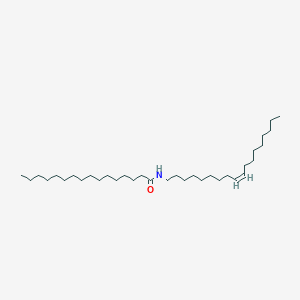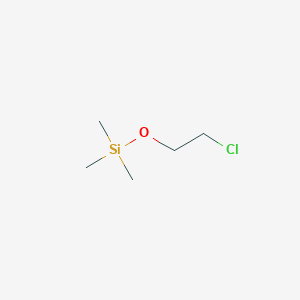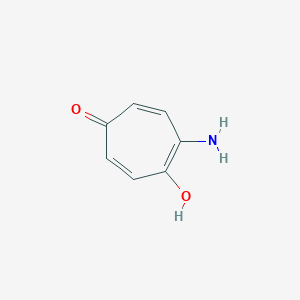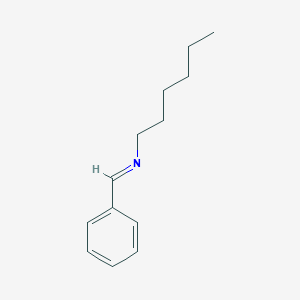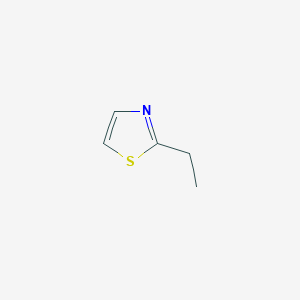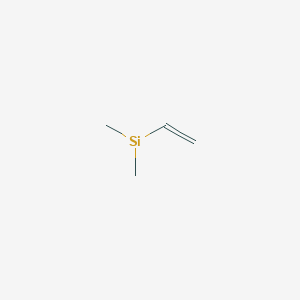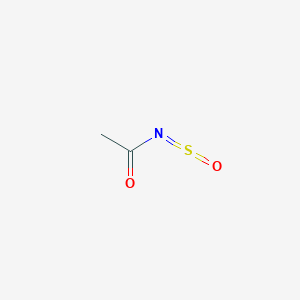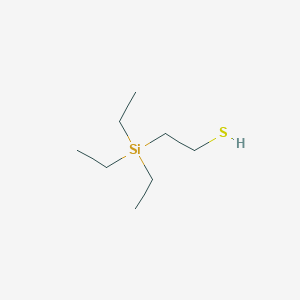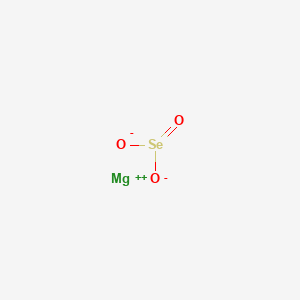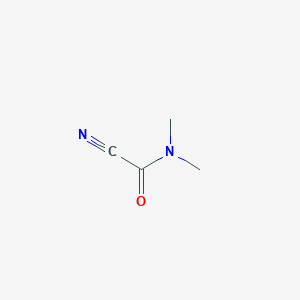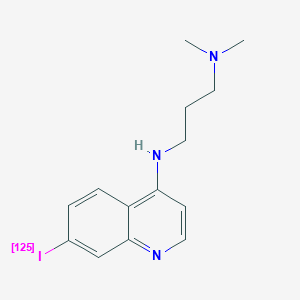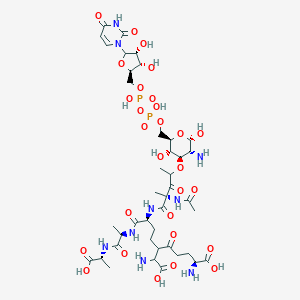
Udp-N-acetylmuramic acid pentapeptide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Udp-N-acetylmuramic acid pentapeptide is a molecule that plays a crucial role in the biosynthesis of bacterial cell walls. It is a complex molecule that is synthesized through a series of enzymatic reactions and is involved in the formation of the peptidoglycan layer of the cell wall. The molecule has been the subject of extensive research due to its importance in bacterial physiology and its potential as a target for the development of new antibiotics.
Wirkmechanismus
The mechanism of action of Udp-N-acetylmuramic acid pentapeptide is related to its role in the biosynthesis of the bacterial cell wall. The molecule is involved in the formation of the peptidoglycan layer of the cell wall, which provides structural support and protection to the bacterial cell. Inhibition of the biosynthesis of the peptidoglycan layer can lead to the lysis of the bacterial cell and can be exploited for the development of new antibiotics.
Biochemische Und Physiologische Effekte
Udp-N-acetylmuramic acid pentapeptide has several biochemical and physiological effects on bacterial cells. The molecule is involved in the formation of the peptidoglycan layer of the cell wall, which provides structural support and protection to the bacterial cell. Inhibition of the biosynthesis of the peptidoglycan layer can lead to the lysis of the bacterial cell and can be exploited for the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Udp-N-acetylmuramic acid pentapeptide in lab experiments include its importance in bacterial physiology and its potential as a target for the development of new antibiotics. However, the synthesis of the molecule is a complex process that involves multiple enzymatic reactions, which can make it challenging to obtain large quantities of the molecule for use in experiments.
Zukünftige Richtungen
There are several future directions for research on Udp-N-acetylmuramic acid pentapeptide. One area of research is the development of new antibiotics that target the biosynthesis of the peptidoglycan layer of the bacterial cell wall. Another area of research is the identification of new enzymes involved in the synthesis of Udp-N-acetylmuramic acid pentapeptide, which could lead to the development of new methods for synthesizing the molecule. Finally, research on the role of Udp-N-acetylmuramic acid pentapeptide in bacterial physiology could lead to new insights into the mechanisms of bacterial growth and survival.
Synthesemethoden
The synthesis of Udp-N-acetylmuramic acid pentapeptide is a complex process that involves multiple enzymatic reactions. The first step in the synthesis is the conversion of N-acetylglucosamine to N-acetylmuramic acid, which is catalyzed by the enzyme MurA. This is followed by the addition of a peptide chain to the muramic acid molecule, which is catalyzed by the enzymes MurB, MurC, MurD, and MurE. Finally, the pentapeptide is attached to the UDP molecule by the enzyme MurF, resulting in the formation of Udp-N-acetylmuramic acid pentapeptide.
Wissenschaftliche Forschungsanwendungen
Udp-N-acetylmuramic acid pentapeptide has been the subject of extensive research due to its importance in bacterial physiology. The molecule is involved in the formation of the peptidoglycan layer of the cell wall, which provides structural support and protection to the bacterial cell. The molecule has also been identified as a potential target for the development of new antibiotics, as it is essential for bacterial growth and survival.
Eigenschaften
CAS-Nummer |
16124-22-4 |
|---|---|
Produktname |
Udp-N-acetylmuramic acid pentapeptide |
Molekularformel |
C41H65N9O28P2 |
Molekulargewicht |
1193.9 g/mol |
IUPAC-Name |
(7S)-3-[(3S)-3-[[(2R)-2-acetamido-4-[(2R,3S,4R,5R,6S)-5-amino-2-[[[[(2R,3S,4R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-3,6-dihydroxyoxan-4-yl]oxy-2-methyl-3-oxopentanoyl]amino]-4-[[(2R)-1-[[(1R)-1-carboxyethyl]amino]-1-oxopropan-2-yl]amino]-4-oxobutyl]-2,7-diamino-4-oxooctanedioic acid |
InChI |
InChI=1S/C41H65N9O28P2/c1-14(32(58)46-15(2)35(60)61)45-33(59)20(8-6-18(25(43)37(64)65)21(52)9-7-19(42)36(62)63)47-39(67)41(5,49-17(4)51)31(57)16(3)75-30-26(44)38(66)77-23(28(30)55)13-74-80(71,72)78-79(69,70)73-12-22-27(54)29(56)34(76-22)50-11-10-24(53)48-40(50)68/h10-11,14-16,18-20,22-23,25-30,34,38,54-56,66H,6-9,12-13,42-44H2,1-5H3,(H,45,59)(H,46,58)(H,47,67)(H,49,51)(H,60,61)(H,62,63)(H,64,65)(H,69,70)(H,71,72)(H,48,53,68)/t14-,15-,16?,18?,19+,20+,22-,23-,25?,26-,27-,28-,29-,30-,34?,38+,41-/m1/s1 |
InChI-Schlüssel |
KWIBRHGQCHIETC-CWSFPBCASA-N |
Isomerische SMILES |
C[C@H](C(=O)N[C@H](C)C(=O)O)NC(=O)[C@H](CCC(C(C(=O)O)N)C(=O)CC[C@@H](C(=O)O)N)NC(=O)[C@@](C)(C(=O)C(C)O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)COP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H](C(O2)N3C=CC(=O)NC3=O)O)O)O)N)NC(=O)C |
SMILES |
CC(C(=O)NC(C)C(=O)O)NC(=O)C(CCC(C(C(=O)O)N)C(=O)CCC(C(=O)O)N)NC(=O)C(C)(C(=O)C(C)OC1C(C(OC(C1O)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)O)N)NC(=O)C |
Kanonische SMILES |
CC(C(=O)NC(C)C(=O)O)NC(=O)C(CCC(C(C(=O)O)N)C(=O)CCC(C(=O)O)N)NC(=O)C(C)(C(=O)C(C)OC1C(C(OC(C1O)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)O)N)NC(=O)C |
Synonyme |
UDP-MurNAc-pentapeptide UDP-N-acetylmuramic acid pentapeptide UDP-N-acetylmuramic acid pentapeptides UDP-N-acetylmuramyl-pentapeptide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



